molecular formula C18H17F3N2O5 B457209 [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE

[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE

Cat. No.: B457209
M. Wt: 398.3g/mol
InChI Key: HZBHNZNKEWVHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrazole ring with a furan ring, linked through a methanone bridge. The presence of trifluoromethyl and methoxyphenoxy groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The final step involves coupling the pyrazole and furan rings through a methanone bridge, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group in the methanone bridge can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (Tetrahydrofuran).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrazole or furan derivatives.

Scientific Research Applications

[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions due to its unique structure.

    Medicine: Investigation as a potential drug candidate for its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance its binding affinity to certain targets, while the methoxyphenoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHANONE: can be compared with other pyrazole-furan derivatives.

    This compound: can be compared with compounds containing trifluoromethyl and methoxyphenoxy groups.

Uniqueness

The unique combination of a pyrazole ring, furan ring, and the presence of trifluoromethyl and methoxyphenoxy groups makes This compound distinct from other compounds. This structural diversity contributes to its potential reactivity and wide range of applications.

Properties

Molecular Formula

C18H17F3N2O5

Molecular Weight

398.3g/mol

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C18H17F3N2O5/c1-11-9-17(25,18(19,20)21)23(22-11)16(24)15-8-7-12(28-15)10-27-14-6-4-3-5-13(14)26-2/h3-8,25H,9-10H2,1-2H3

InChI Key

HZBHNZNKEWVHNJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=CC=C3OC

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=CC=C3OC

Origin of Product

United States

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